

A Comparative Guide to the Structural Confirmation of Synthetic 2-Methyl-4-heptanone

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Compound of Interest

Compound Name: 2-Methyl-4-heptanone

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This guide provides a comprehensive comparison of analytical data to confirm the chemical structure of synthetically produced **2-Methyl-4-heptanone** against its potential isomers. Detailed experimental protocols and data interpretation are presented to ensure accurate structural elucidation.

Structural Overview

2-Methyl-4-heptanone is a ketone with the chemical formula $C_8H_{16}O$ and a molecular weight of approximately 128.21 g/mol. [1][2] Its structure features a carbonyl group at the 4-position of a heptane chain, with a methyl group at the 2-position. For unambiguous confirmation, it is crucial to differentiate it from its isomers, such as 6-Methyl-3-heptanone and 2-Methyl-3-heptanone, which possess the same molecular formula but differ in the placement of the carbonyl and methyl groups.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for **2-Methyl-4-heptanone** and its isomers, providing a basis for comparison with experimental results.

1H NMR Data (Predicted Chemical Shifts, δ in ppm)

Protons	2-Methyl-4-heptanone (Expected)	6-Methyl-3-heptanone (Alternative)	2-Methyl-3-heptanone (Alternative)
-CH ₃ (terminal ethyl)	~0.9 (t)	~0.9 (t)	~0.9 (t)
-CH ₃ (isopropyl)	~0.9 (d)	~0.9 (d)	~1.1 (d)
-CH ₂ - (ethyl, adjacent to CH ₃)	~1.6 (sextet)	~2.4 (q)	~1.6 (sextet)
-CH- (isopropyl)	~2.1 (m)	~1.5 (m)	~2.6 (heptet)
-CH ₂ - (adjacent to C=O)	~2.4 (t)	~2.1 (d)	~2.4 (t)
-CH ₂ - (adjacent to isopropyl)	~2.2 (d)	-	-

t = triplet, d = doublet, q = quartet, sextet, m = multiplet, heptet

¹³C NMR Data (Predicted Chemical Shifts, δ in ppm)

Carbon	2-Methyl-4-heptanone (Expected)	6-Methyl-3-heptanone (Alternative)	2-Methyl-3-heptanone (Alternative)
C=O	~211	~212	~215
-CH ₃ (terminal ethyl)	~14	~14	~14
-CH ₃ (isopropyl)	~22	~22	~18
-CH ₂ - (ethyl)	~17	~36	~18
-CH- (isopropyl)	~25	~24	~42
-CH ₂ - (adjacent to C=O)	~45	~52	~36
-CH ₂ - (adjacent to isopropyl)	~52	~33	-
-CH ₂ - (butyl chain)	-	-	~26
-CH ₂ - (butyl chain)	-	-	~23

Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O Stretch (Ketone)	1710 - 1720
C-H Stretch (Alkyl)	2850 - 3000

The strong carbonyl (C=O) stretch is the most diagnostic peak for all isomers.[\[1\]](#)[\[3\]](#)

Mass Spectrometry (MS) Data

Ion (m/z)	2-Methyl-4-heptanone (Expected Fragments)	6-Methyl-3-heptanone (Expected Fragments)	2-Methyl-3-heptanone (Expected Fragments)
128	Molecular Ion [M] ⁺	Molecular Ion [M] ⁺	Molecular Ion [M] ⁺
86	[CH ₃ CH(CH ₃)CH ₂ CO] ⁺	[CH ₃ CH(CH ₃)CH ₂ CH ₂ CO] ⁺	[CH ₃ (CH ₂) ₃ CO] ⁺
71	[CH ₃ CH ₂ CH ₂ CO] ⁺	[CH ₃ CH ₂ CO] ⁺	[CH ₃ CH(CH ₃)CO] ⁺
57	[CH ₃ CH ₂ CH ₂] ⁺	[CH ₃ CH(CH ₃)CH ₂ CH ₂] ⁺	[CH ₃ (CH ₂) ₃] ⁺
43	[CH ₃ CH(CH ₃)] ⁺	[CH ₃ CH ₂] ⁺	[CH ₃ CH(CH ₃)] ⁺

Alpha-cleavage is a primary fragmentation pattern for ketones, leading to the formation of characteristic acylium ions.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl₃)
- Sample Preparation: Dissolve 10-20 mg of the synthetic compound in approximately 0.7 mL of CDCl₃.
- ¹H NMR: Acquire spectrum with a 30° pulse angle, 1-second relaxation delay, and 16 scans.
- ¹³C NMR: Acquire spectrum with a 45° pulse angle, 2-second relaxation delay, and 1024 scans.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

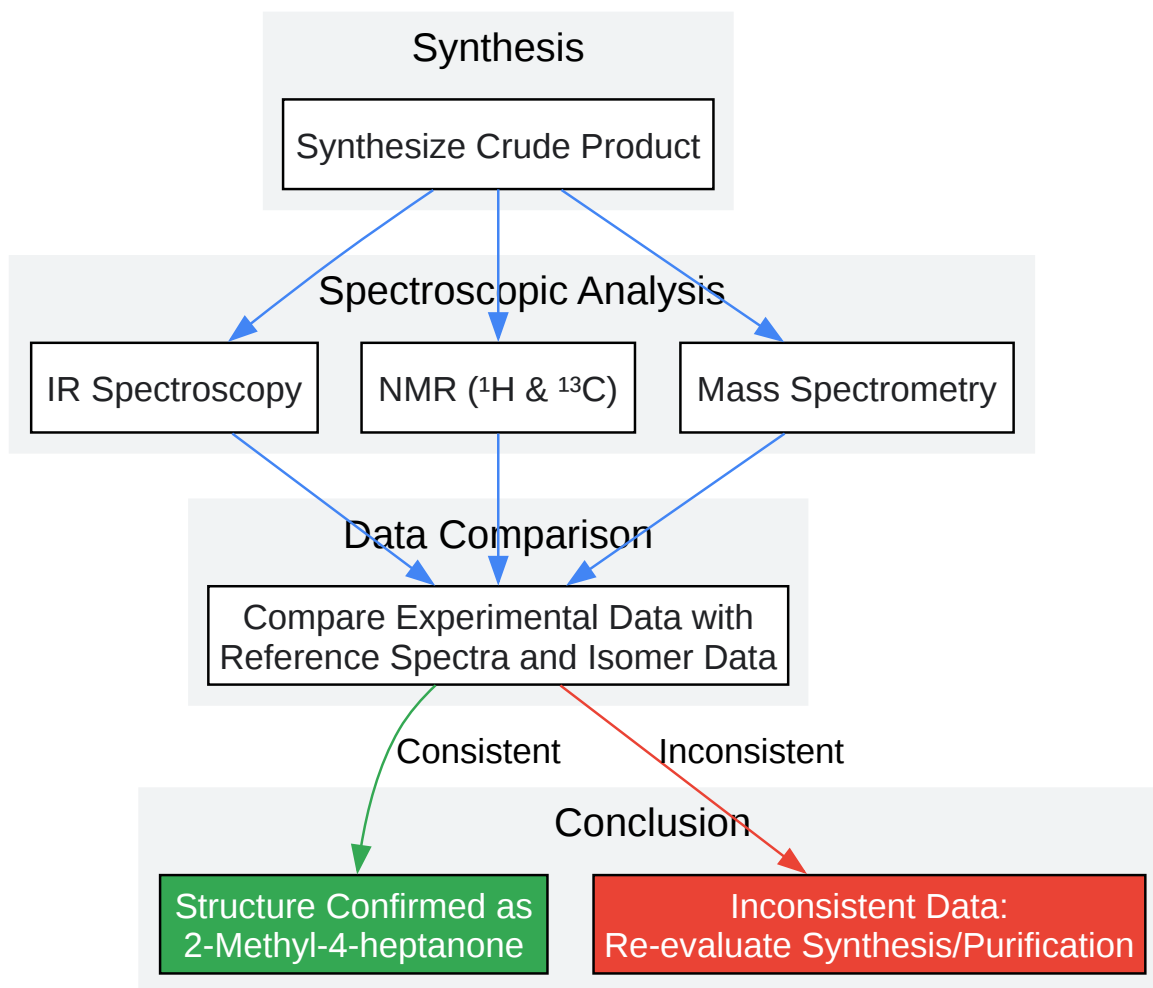
Mass Spectrometry (MS)

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Column: DB-5ms (30 m x 0.25 mm ID x 0.25 μm film thickness).
- Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
- Ionization Energy: 70 eV.
- Mass Range: Scan from m/z 40 to 200.
- Sample Preparation: Prepare a dilute solution of the compound in dichloromethane (1 mg/mL). Inject 1 μL into the GC.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthetic **2-Methyl-4-heptanone**.

Structural Confirmation Workflow for 2-Methyl-4-heptanone



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Caption: Workflow for the synthesis, analysis, and structural confirmation of **2-Methyl-4-heptanone**.

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